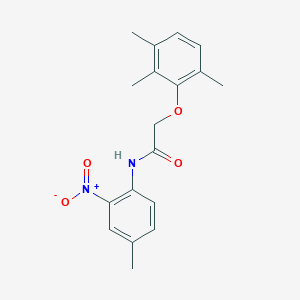
6-methyl-3-(prop-2-enylamino)-2H-1,2,4-triazin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-3-(prop-2-enylamino)-2H-1,2,4-triazin-5-one, also known as MPT, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
6-methyl-3-(prop-2-enylamino)-2H-1,2,4-triazin-5-one has been studied extensively for its potential applications in various scientific fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, 6-methyl-3-(prop-2-enylamino)-2H-1,2,4-triazin-5-one has been shown to possess antitumor, antiviral, and antibacterial properties. It has also been studied for its potential as a therapeutic agent for Alzheimer's disease and Parkinson's disease.
In agriculture, 6-methyl-3-(prop-2-enylamino)-2H-1,2,4-triazin-5-one has been investigated for its potential as a plant growth regulator. It has been shown to enhance the growth and yield of various crops, including rice, wheat, and soybean. 6-methyl-3-(prop-2-enylamino)-2H-1,2,4-triazin-5-one has also been studied for its potential as a herbicide and insecticide.
In material science, 6-methyl-3-(prop-2-enylamino)-2H-1,2,4-triazin-5-one has been used as a precursor for the synthesis of various metal complexes. These complexes have been shown to possess interesting optical and magnetic properties, making them potential candidates for various applications, including data storage and sensing.
Mécanisme D'action
The mechanism of action of 6-methyl-3-(prop-2-enylamino)-2H-1,2,4-triazin-5-one is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. In medicinal chemistry, 6-methyl-3-(prop-2-enylamino)-2H-1,2,4-triazin-5-one has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. 6-methyl-3-(prop-2-enylamino)-2H-1,2,4-triazin-5-one has also been shown to inhibit the activity of RNA polymerase, an enzyme that is involved in the transcription of DNA into RNA.
In agriculture, 6-methyl-3-(prop-2-enylamino)-2H-1,2,4-triazin-5-one has been shown to inhibit the activity of various enzymes involved in plant growth and development. It has also been shown to disrupt the cell membrane of insects, leading to their death.
Biochemical and Physiological Effects:
6-methyl-3-(prop-2-enylamino)-2H-1,2,4-triazin-5-one has been shown to have various biochemical and physiological effects in different organisms. In medicinal chemistry, 6-methyl-3-(prop-2-enylamino)-2H-1,2,4-triazin-5-one has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the replication of various viruses, including herpes simplex virus and human immunodeficiency virus.
In agriculture, 6-methyl-3-(prop-2-enylamino)-2H-1,2,4-triazin-5-one has been shown to enhance the activity of various enzymes involved in photosynthesis and respiration. It has also been shown to increase the concentration of various plant hormones, including auxins and cytokinins, leading to enhanced growth and yield.
Avantages Et Limitations Des Expériences En Laboratoire
6-methyl-3-(prop-2-enylamino)-2H-1,2,4-triazin-5-one has several advantages for lab experiments, including its low cost, high stability, and ease of synthesis. However, it also has several limitations, including its low solubility in water and its potential toxicity to humans and animals.
Orientations Futures
There are several potential future directions for research on 6-methyl-3-(prop-2-enylamino)-2H-1,2,4-triazin-5-one. In medicinal chemistry, further studies are needed to elucidate the mechanism of action of 6-methyl-3-(prop-2-enylamino)-2H-1,2,4-triazin-5-one and its potential as a therapeutic agent for various diseases. In agriculture, further studies are needed to optimize the use of 6-methyl-3-(prop-2-enylamino)-2H-1,2,4-triazin-5-one as a plant growth regulator and pesticide. In material science, further studies are needed to explore the potential applications of 6-methyl-3-(prop-2-enylamino)-2H-1,2,4-triazin-5-one-derived metal complexes in various fields.
Méthodes De Synthèse
6-methyl-3-(prop-2-enylamino)-2H-1,2,4-triazin-5-one can be synthesized using various methods, including the reaction of 6-methyl-3-amino-1,2,4-triazin-5(2H)-one with prop-2-en-1-amine in the presence of a catalyst. The reaction can be carried out under reflux conditions using a solvent such as ethanol. The resulting product can be purified using column chromatography or recrystallization.
Propriétés
Nom du produit |
6-methyl-3-(prop-2-enylamino)-2H-1,2,4-triazin-5-one |
|---|---|
Formule moléculaire |
C7H10N4O |
Poids moléculaire |
166.18 g/mol |
Nom IUPAC |
6-methyl-3-(prop-2-enylamino)-2H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C7H10N4O/c1-3-4-8-7-9-6(12)5(2)10-11-7/h3H,1,4H2,2H3,(H2,8,9,11,12) |
Clé InChI |
NFYONGSYYOKRMH-UHFFFAOYSA-N |
SMILES isomérique |
CC1=NNC(=NC1=O)NCC=C |
SMILES |
CC1=NNC(=NC1=O)NCC=C |
SMILES canonique |
CC1=NNC(=NC1=O)NCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[(2,3,6-Trimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B255088.png)


![3-Methyl-4-[4-(4-morpholinyl)anilino]-4-oxo-2-butenoic acid](/img/structure/B255093.png)

![Methyl 2-{[3-(5-bromo-2-hydroxyphenyl)-2-cyanoacryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255098.png)
![3-[(Z)-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenol](/img/structure/B255102.png)
![7-Methyl-2-(4-morpholinyl)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B255107.png)
![7-methyl-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255110.png)


![N'-[(Z)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-4-hydroxybenzohydrazide](/img/structure/B255115.png)
![2-amino-N'-[(Z)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4-methyl-1,3-thiazole-5-carbohydrazide](/img/structure/B255116.png)
